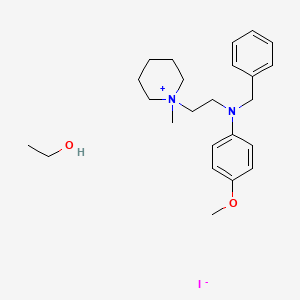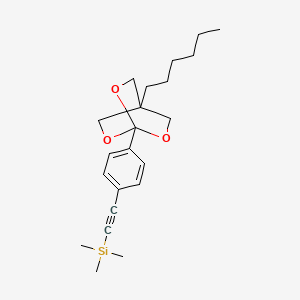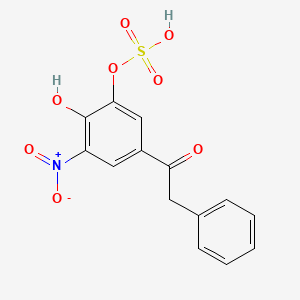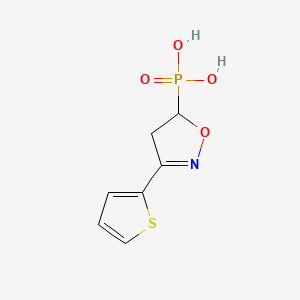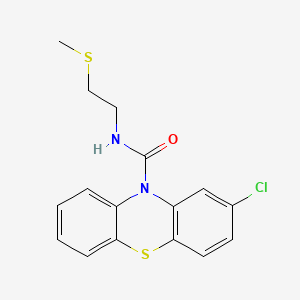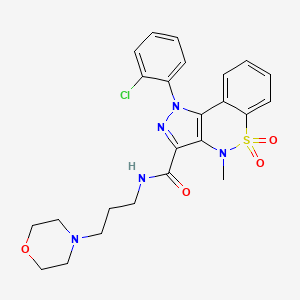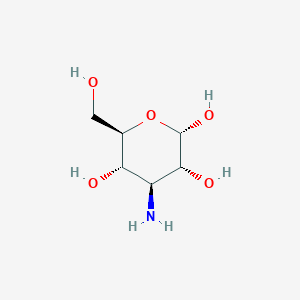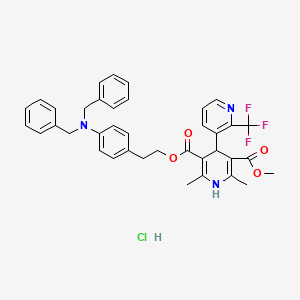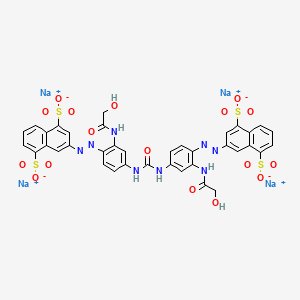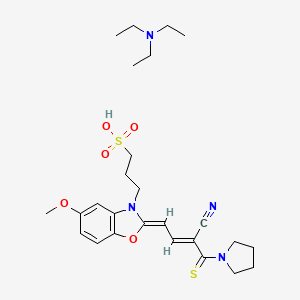
Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester is a complex organic compound with a molecular weight of 385.3939 daltons . This compound is characterized by its intricate structure, which includes a sulfonyl group, an ethyl ester, and a propylamino group. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the sulfonyl phenyl amine derivative, followed by the introduction of the propylamino group through a nucleophilic substitution reaction. The final step involves esterification to form the ethyl ester. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce amines. Substitution reactions can lead to various derivatives with different functional groups .
科学的研究の応用
Acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Similar compounds to acetic acid, ((4-((((propylamino)oxacetyl)amino)sulfonyl)phenyl)amino)-, ethyl ester include:
Acetic acid, phenyl ester: A simpler ester with different functional groups.
Acetic acid, 2-phenylethyl ester: Another ester with a phenylethyl group instead of a propylamino group
Uniqueness
The uniqueness of this compound lies in its complex structure, which imparts specific chemical properties and reactivity. This makes it valuable for specialized applications in scientific research and industry .
特性
CAS番号 |
81717-19-3 |
|---|---|
分子式 |
C15H19N3O7S |
分子量 |
385.4 g/mol |
IUPAC名 |
ethyl 2-oxo-2-[4-[[2-oxo-2-(propylamino)acetyl]sulfamoyl]anilino]acetate |
InChI |
InChI=1S/C15H19N3O7S/c1-3-9-16-12(19)13(20)18-26(23,24)11-7-5-10(6-8-11)17-14(21)15(22)25-4-2/h5-8H,3-4,9H2,1-2H3,(H,16,19)(H,17,21)(H,18,20) |
InChIキー |
MJLIWYGDRWAIBW-UHFFFAOYSA-N |
正規SMILES |
CCCNC(=O)C(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


